DABMI [4-Dimethylaminophenylazophenyl-4''-maleimide]
DABMI [4-Dimethylaminophenylazophenyl-4''-maleimide]
Non-fluorescent Sulfohydryl-Reactive acceptor for fluorescence resonance energy
Brand Name:
Vulcanchem
CAS No.:
87963-80-2
VCID:
VC0148285
InChI:
InChI=1S/C18H16N4O2/c1-21(2)15-7-3-13(4-8-15)19-20-14-5-9-16(10-6-14)22-17(23)11-12-18(22)24/h3-12H,1-2H3
SMILES:
CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N3C(=O)C=CC3=O
Molecular Formula:
C18H16N4O2
Molecular Weight:
320.3 g/mol
DABMI [4-Dimethylaminophenylazophenyl-4''-maleimide]
CAS No.: 87963-80-2
Reference Standards
VCID: VC0148285
Molecular Formula: C18H16N4O2
Molecular Weight: 320.3 g/mol
CAS No. | 87963-80-2 |
---|---|
Product Name | DABMI [4-Dimethylaminophenylazophenyl-4''-maleimide] |
Molecular Formula | C18H16N4O2 |
Molecular Weight | 320.3 g/mol |
IUPAC Name | 1-[4-[[4-(dimethylamino)phenyl]diazenyl]phenyl]pyrrole-2,5-dione |
Standard InChI | InChI=1S/C18H16N4O2/c1-21(2)15-7-3-13(4-8-15)19-20-14-5-9-16(10-6-14)22-17(23)11-12-18(22)24/h3-12H,1-2H3 |
Standard InChIKey | RGNHAWFQWRAADF-UHFFFAOYSA-N |
SMILES | CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N3C(=O)C=CC3=O |
Canonical SMILES | CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N3C(=O)C=CC3=O |
Description | Non-fluorescent Sulfohydryl-Reactive acceptor for fluorescence resonance energy |
Synonyms | 4-dimethylaminophenylazophenyl-4'-maleimide DABMI |
PubChem Compound | 137371 |
Last Modified | Nov 11 2021 |
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